(2-(Benzyloxy)-4-fluorophenyl)methanol
Overview
Description
(2-(Benzyloxy)-4-fluorophenyl)methanol: is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group at the para position relative to the fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorophenol and benzyl bromide.
Reaction Conditions: The 2-fluorophenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. This results in the formation of 2-(benzyloxy)-4-fluorophenol.
Reduction: The 2-(benzyloxy)-4-fluorophenol is then reduced using a reducing agent such as sodium borohydride in methanol to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Benzyloxy)-4-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form various alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of (2-(benzyloxy)-4-fluorobenzaldehyde).
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2-(Benzyloxy)-4-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the interactions of fluorinated phenylmethanol derivatives with biological systems.
Medicine:
Pharmaceutical Research: It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (2-(Benzyloxy)-4-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and fluorine groups play a crucial role in modulating the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
- (2-(Benzyloxy)-3-bromophenyl)methanol
- (2-(Benzyloxy)-4-chlorophenyl)methanol
- (2-(Benzyloxy)-4-methylphenyl)methanol
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring (fluorine, bromine, chlorine, or methyl groups).
- Unique Properties: (2-(Benzyloxy)-4-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4-fluoro-2-phenylmethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCFHNGHJMIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730483 | |
Record name | [2-(Benzyloxy)-4-fluorophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351445-99-3 | |
Record name | [2-(Benzyloxy)-4-fluorophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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